molecular formula C19H12N2O2 B1365795 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid CAS No. 744207-11-2

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid

Cat. No.: B1365795
CAS No.: 744207-11-2
M. Wt: 300.3 g/mol
InChI Key: LCYJXEOHLAEURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is a nitrogen-containing aromatic heterocycle. This compound is part of the indolocarbazole family, known for its unique structural properties and potential applications in various scientific fields. The indolocarbazole scaffold is characterized by a fused ring system that includes indole and carbazole units, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5,11-dihydroindolo[3,2-b]carbazole involves the condensation of indole with aromatic aldehydes in the presence of hydroiodic acid as a catalyst. This reaction is followed by oxidation using iodine to yield the desired product . Another method involves the use of triethyl orthoformate and concentrated sulfuric acid to facilitate the formation of the indolocarbazole core .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, ferric chloride

    Reduction: Zinc powder, hydrochloric acid

    Substitution: Acetyl nitrate, bromine

Major Products Formed

    Oxidation: Oxidized indolocarbazole derivatives

    Reduction: Amino-substituted indolocarbazole derivatives

    Substitution: Nitro and bromo-substituted indolocarbazole derivatives

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the creation of complex organic molecules and polymers. Its carboxylic acid group enhances its reactivity, allowing for further chemical modifications.

Biology

  • Biological Activity : Research has shown that 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylic acid exhibits potential anticancer properties. It interacts with the aryl hydrocarbon receptor (AhR), influencing gene expression related to cell cycle regulation and apoptosis.

Medicine

  • Therapeutic Potential : The compound is being explored as a therapeutic agent due to its ability to modulate various biological targets. Studies indicate that it may inhibit kinases such as protein kinase C (PKC), affecting signaling pathways linked to cell proliferation.

Industry

  • Optoelectronic Applications : Due to its excellent optoelectronic properties, this compound is utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

This compound primarily exerts its effects through modulation of cellular signaling pathways:

  • Interaction with AhR : Upon binding to the AhR, the compound facilitates its translocation to the nucleus, where it dimerizes with AhR nuclear translocator (ARNT), leading to changes in gene expression.
  • Inhibition of Kinases : The compound can inhibit PKC, impacting various signaling cascades that regulate cell survival and proliferation.

In Vitro Studies

A series of in vitro experiments demonstrated that this compound inhibited cell proliferation across various cancer cell lines. The observed IC50 values ranged from 10 to 30 µM depending on the specific cell line tested.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)20

In Vivo Studies

Animal model studies indicated that low doses of the compound could modulate gene expression related to xenobiotic metabolism without significant toxicity. Higher doses resulted in notable tumor growth inhibition in xenograft models.

Dose (mg/kg)Tumor Growth Inhibition (%)
530
1050
2070

Pharmacokinetics

The pharmacokinetic profile reveals that the compound is primarily metabolized by cytochrome P450 enzymes, enhancing its water solubility for easier excretion. Stability studies indicate that while it remains stable under standard conditions, prolonged exposure to light and heat can lead to degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other indolocarbazole derivatives. This functional group also allows for further chemical modifications, making it a versatile compound for various applications.

Biological Activity

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H12N2O2C_{19}H_{12}N_{2}O_{2} and features a unique structure that combines indole and carbazole moieties. This structural configuration contributes to its intriguing chemical properties, making it a valuable candidate for various biological applications.

Interaction with Biological Targets

This compound primarily interacts with the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. Upon binding to AhR, the compound facilitates its translocation to the nucleus, where it dimerizes with AhR nuclear translocator (ARNT) and influences gene expression related to xenobiotic metabolism, cell cycle regulation, and apoptosis.

Modulation of Cellular Signaling Pathways

The compound has been shown to modulate various cellular signaling pathways. It can inhibit kinases such as protein kinase C (PKC), leading to alterations in signaling cascades that affect cell proliferation and survival. Additionally, it may act as a PPARγ agonist, influencing metabolic processes within cells.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties : Studies have demonstrated its potential in regulating apoptosis and cell cycle progression. Its derivatives are being explored for their ability to induce cancer cell death while sparing normal cells.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating immune responses through its interaction with AhR.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by influencing pathways related to oxidative stress and neuronal survival.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells; regulates cell cycle progression
Anti-inflammatoryModulates immune responses; reduces inflammation
NeuroprotectiveProtects neurons from oxidative stress; enhances neuronal survival

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the specific cell line studied .
  • In Vivo Studies : Animal model experiments demonstrated that low doses of the compound could modulate gene expression related to xenobiotic metabolism without significant toxicity. Higher doses resulted in observable effects on tumor growth inhibition in xenograft models.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily by cytochrome P450 enzymes. This metabolism enhances its water solubility for easier excretion. The compound exhibits stability under standard storage conditions but is sensitive to light and heat exposure, which can lead to degradation over time .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylic acid derivatives?

  • Methodological Answer : A common approach involves Cadogan cyclization of nitro-substituted precursors in the presence of triethyl phosphite under microwave irradiation (300 W, 483 K for 15 min), followed by acid-mediated cyclization . For carboxylated derivatives, oxidative dehydrogenation during metal-organic framework (MOF) synthesis has been reported, where 5,6,11,12-tetrahydroindolo[3,2-b]carbazole precursors undergo in-situ oxidation to yield the dihydroindolo-carbazole core . Optimization of N-alkylation steps (e.g., using sulfuric acid and acetic acid) can improve yields from 64% to 80% .

Q. How is the planar structure of 5,11-dihydroindolo[3,2-b]carbazole confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming planarity. For example, SCXRD analysis of 5,11-dimethyl-6,12-dimethoxyindolo[3,2-b]carbazole revealed a centrosymmetric pentacyclic framework with maximum deviations of 0.028 Å from the mean plane, supported by bond lengths (C–N: 1.378–1.392 Å, C–C: 1.382–1.442 Å) . Complementary NMR (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) and LCMS (m/z=287.29m/z = 287.29) are used to verify purity and substituent positioning .

Q. What are the primary applications of this compound in material science?

  • Methodological Answer : The compound’s ladder-type π-conjugated structure enables high charge-carrier mobility (~103^{-3} cm2^2/V·s), making it suitable for organic electronics. Its integration into MOFs (e.g., Zn-MOF-ICZ) via dicarboxylate linkers leverages its stability and optical properties for applications in porous material design .

Advanced Research Questions

Q. How does this compound interact with the aryl hydrocarbon receptor (AhR) in biological systems?

  • Methodological Answer : Derivatives like 6-formylindolo[3,2-b]carbazole (FICZ) act as endogenous AhR ligands with sub-nanomolar binding affinity. In vitro assays using CYP1A1/1A2/1B1 enzymes show FICZ is metabolized into hydroxylated intermediates (e.g., 5,11-dihydroindolo-carbazole-6-carboxylic acid conjugates), which are further sulfated by SULT1A1/1B1 . Conflicting data arise when comparing FICZ’s potency (EC50_{50} ~0.1 nM) to xenobiotic ligands (e.g., TCDD, EC50_{50} ~1 nM), suggesting FICZ may dominate AhR activation under physiological conditions .

Q. What experimental challenges arise when incorporating this compound into MOFs, and how are they addressed?

  • Methodological Answer : Challenges include maintaining crystallinity during in-situ oxidative dehydrogenation. For UiO-68-ICZ synthesis, pre-functionalizing the indolocarbazole core with dicarboxylate groups ensures compatibility with Zr4+^{4+} nodes. Reaction conditions (e.g., solvent polarity, temperature) must balance oxidation rates to avoid over-dehydrogenation, monitored via 1H^{1}\text{H} NMR .

Q. How do substituents on the indolocarbazole core influence photophysical properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., carboxylate) redshift absorption/emission spectra. For example, 6,12-di(hetero)aryl-substituted derivatives exhibit aggregation-enhanced emission (AEE) with quantum yields increasing from 0.15 (monomeric) to 0.45 (aggregated states). Time-resolved fluorescence spectroscopy (τ=2.14.3\tau = 2.1–4.3 ns) and DFT calculations correlate substituent effects with HOMO-LUMO gaps (~2.8 eV) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting roles of indolocarbazole derivatives as AhR activators versus CYP1 substrates?

  • Resolution : FICZ’s dual role arises from its rapid metabolism. While it activates AhR at low concentrations (1 µg/kg in murine models), CYP1 enzymes hydroxylate it into inactive metabolites (e.g., 6-carboxylic acid derivatives), detectable in human urine as sulfoconjugates . Discrepancies in in vivo vs. in vitro outcomes often stem from metabolic clearance rates, requiring careful dose-response profiling and LC-MS/MS quantification of metabolites .

Q. Methodological Best Practices

  • Synthesis : Use microwave-assisted Cadogan cyclization for reproducibility .
  • Characterization : Combine SCXRD with solid-state NMR to resolve polymorphism in MOF-integrated derivatives .
  • Biological Assays : Include SULT/SULT inhibitor controls (e.g., 2,6-dichloro-4-nitrophenol) to validate metabolite formation pathways .

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-19(23)17-16-11-6-2-4-8-14(11)20-15(16)9-12-10-5-1-3-7-13(10)21-18(12)17/h1-9,20-21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJXEOHLAEURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460310
Record name 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744207-11-2
Record name 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.